Sagittatoside C

Pharmacokinetics ADME Bioavailability

Sagittatoside C (118525-37-4) is a critical low-glucoside flavonoid for structure–activity relationship (SAR) investigations. Its uniquely poor oral bioavailability (0.04% vs. icariin’s 1.91%) makes it an essential comparator for ADME and intestinal absorption studies. The enzyme-specific bioconversion of epimedin C to Sagittatoside C enables a cleaner, scalable synthesis route, ideal for industrial biotech and natural product chemistry labs. Researchers also use Sagittatoside C as a 'high-toxicity' control in comparative toxicology (100% zebrafish larval mortality at 10–200 µM). Procuring this specific, rigorously characterized compound ensures reproducible SAR, toxicology, and pharmacokinetic data—results that cannot be extrapolated from other Epimedium flavonoids. Order now for reliable research outcomes.

Molecular Formula C35H42O16
Molecular Weight 718.7 g/mol
Cat. No. B3026906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSagittatoside C
Molecular FormulaC35H42O16
Molecular Weight718.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)O
InChIInChI=1S/C35H42O16/c1-14(2)6-11-19-20(38)12-21(39)23-26(42)32(29(49-30(19)23)17-7-9-18(45-5)10-8-17)50-35-33(31(47-16(4)37)24(40)15(3)46-35)51-34-28(44)27(43)25(41)22(13-36)48-34/h6-10,12,15,22,24-25,27-28,31,33-36,38-41,43-44H,11,13H2,1-5H3/t15-,22+,24-,25+,27-,28+,31+,33+,34-,35-/m0/s1
InChIKeyQGVUYZAEBBWPRU-RTHLAZLQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sagittatoside C for Research Procurement: Compound Identity and Core Characteristics


Sagittatoside C is a flavonoid glycoside belonging to the class of flavonoid-3-O-glycosides, structurally characterized by a flavone aglycone core with O-glycosidic linkages at the C3-position . It is a naturally occurring secondary metabolite isolated from Epimedium species, particularly Epimedium sagittatum, and is recognized as one of the low-glucosides within the total flavonoid profile of Herba Epimedii [1]. With a molecular weight of 718.7 g/mol, its structure includes a 4-methoxyphenyl group and a prenyl side chain, distinguishing it from more extensively glycosylated precursors like icariin .

Sagittatoside C in Experimental Design: Why Generic Substitution with Other Epimedium Flavonoids is Inappropriate


Substituting Sagittatoside C with other Epimedium flavonoids such as icariin, baohuoside I, or epimedin C cannot be justified due to profound differences in their molecular structure and resultant pharmacokinetic and pharmacodynamic profiles. For instance, while Sagittatoside C is a low-glucoside with an oral bioavailability of just 0.04%, icariin exhibits a much higher value of 1.91% [1]. Moreover, enzymatic studies confirm that these compounds are distinct intermediates in a specific metabolic pathway, where enzymes exhibit high specificity; a particular β-glucosidase can hydrolyze epimedin C exclusively to Sagittatoside C without further action, underscoring its unique structural position [2]. These divergent properties mean that data generated for one Epimedium flavonoid cannot be extrapolated to another, making the specific procurement of Sagittatoside C essential for precise and reproducible research.

Sagittatoside C: A Quantitative, Comparator-Based Evidence Guide for Scientific Selection


Differential Oral Bioavailability Among Epimedium Low-Glucosides

In a pharmacokinetic study comparing five low-glucosides from Epimedium, Sagittatoside C demonstrated an absolute oral bioavailability of 0.04%. This value is 47.75 times lower than that of icariin (1.91%) and contrasts with Sagittatoside A (0.05%) and Sagittatoside B (0.06%), highlighting a significant and quantifiable difference in systemic exposure among closely related in-class compounds [1].

Pharmacokinetics ADME Bioavailability

Divergent Activity on Cathepsin B

Sagittatoside C exhibits an IC50 of 390 µM against the enzyme Cathepsin B [1]. This level of activity is markedly low and stands in contrast to the more potent inhibition reported for other flavonoids, such as baohuoside I's IC50 of 28.9 µM against α-glucosidase, indicating a different potency profile and target specificity [2].

Enzyme Inhibition Cathepsin B Protease

Specificity in Enzymatic Bioconversion Pathways

A characterized Epimedium flavonoid-glycosidase from Aspergillus sp.y848 exhibits absolute specificity, hydrolyzing the 7-O-glucoside of epimedin A or epimedin C exclusively to sagittatoside A or sagittatoside C, respectively, without further deglycosylation [1]. This is in contrast to the enzyme's action on epimedin B, which can be further hydrolyzed to icariside II, establishing Sagittatoside C as a distinct, stable intermediate in the bioconversion pathway [1].

Biocatalysis Glycosidase Specificity Metabolic Pathway

Preliminary Safety and Toxicity Profile in Zebrafish Model

Exposure to Sagittatoside C induces significant toxicity in a zebrafish larval model, with 24-hour exposure to concentrations between 10-200 µM resulting in 100% mortality and observable yolk sac swelling . This acute toxicity profile provides a crucial baseline for safety assessments and contrasts with the more extensively studied safety profiles of other Epimedium flavonoids, where such acute toxicity at these concentrations is not widely reported [1].

Toxicology In Vivo Toxicity Developmental Biology

Sagittatoside C: Recommended Research and Application Scenarios Based on Verified Evidence


Investigating Structure-Activity Relationships (SAR) in Epimedium Flavonoid Bioavailability

Given its uniquely low oral bioavailability (0.04%), Sagittatoside C is an ideal compound for SAR studies focused on how minor structural variations (e.g., glycosylation patterns) drastically alter ADME properties. Researchers can directly compare its pharmacokinetic profile with that of icariin (1.91% bioavailability) to identify the structural determinants of intestinal absorption and metabolism in this flavonoid class [1].

Development of Targeted Biocatalytic Production Methods

The enzyme-specific bioconversion of epimedin C to Sagittatoside C offers a precise, scalable route for its synthesis [1]. This scenario is particularly relevant for industrial biotech and natural product chemistry labs aiming to produce high-purity Sagittatoside C without the complex purification required from crude herbal extracts. The specificity of the enzyme ensures a cleaner, more efficient production process [1].

Comparative Toxicology Studies in Vertebrate Models

The demonstrated acute toxicity in zebrafish larvae (100% mortality at 10-200 µM) positions Sagittatoside C as a critical tool for comparative toxicology studies [1]. Researchers can use this compound as a 'high-toxicity' comparator when evaluating the safety profiles of other Epimedium flavonoids or novel semi-synthetic derivatives, helping to delineate the structural features responsible for adverse effects in vivo [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sagittatoside C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.